Magnesium dihydrogen pyrophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

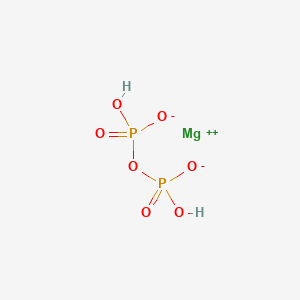

Magnesium dihydrogen pyrophosphate is an acidic magnesium salt of diphosphoric acid. It is commonly used as an acidifier, stabilizer, and raising agent in various industrial applications. The compound is known for its white crystalline or powder form and is slightly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium dihydrogen pyrophosphate is synthesized by adding an aqueous dispersion of magnesium hydroxide slowly to phosphoric acid until a molar ratio of about 1:2 between magnesium and phosphorus is reached. The temperature is maintained below 60°C during the reaction. After the reaction is complete, about 0.1% hydrogen peroxide is added to the mixture, and the slurry is then dried and milled .

Industrial Production Methods

In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction mixture is often dried using a drum dryer or other suitable drying techniques to evaporate water and residual hydrogen peroxide. The resulting granules are then milled into a fine powder and packed for use .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium dihydrogen pyrophosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze to form magnesium phosphate and phosphoric acid.

Thermal Decomposition: Upon heating, it decomposes to form magnesium pyrophosphate and water.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.

Thermal Decomposition: This reaction requires elevated temperatures and is often studied using thermogravimetric analysis.

Major Products

Hydrolysis: Magnesium phosphate and phosphoric acid.

Thermal Decomposition: Magnesium pyrophosphate and water.

Applications De Recherche Scientifique

Magnesium dihydrogen pyrophosphate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of magnesium dihydrogen pyrophosphate involves its ability to release magnesium ions and pyrophosphate ions upon dissolution. These ions can interact with various molecular targets and pathways, including:

Enzyme Activation: Magnesium ions act as cofactors for several enzymes, enhancing their activity.

Phosphate Metabolism: Pyrophosphate ions participate in phosphate metabolism and energy transfer reactions.

Comparaison Avec Des Composés Similaires

Magnesium dihydrogen pyrophosphate is chemically similar to other phosphate compounds, such as:

Calcium dihydrogen diphosphate: Similar in function but contains calcium instead of magnesium.

Monomagnesium phosphate: Another magnesium phosphate compound with different stoichiometry.

Uniqueness

This compound is unique due to its specific molar ratio of magnesium to phosphorus and its particular applications as an acidifier and raising agent in the food industry .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable reagent and additive in scientific research and industrial processes.

Propriétés

Numéro CAS |

20768-12-1 |

|---|---|

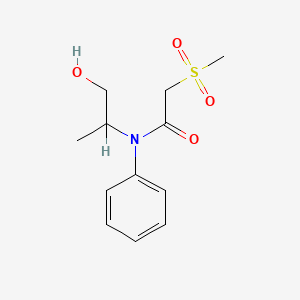

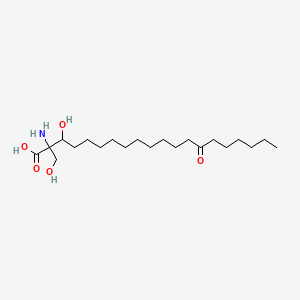

Formule moléculaire |

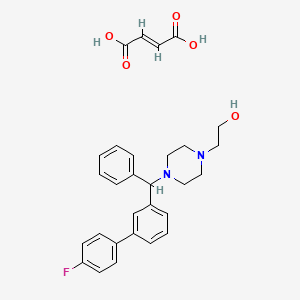

H2MgO7P2 |

Poids moléculaire |

200.26 g/mol |

Nom IUPAC |

magnesium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/Mg.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |

Clé InChI |

SJGDFDMUFSBWJO-UHFFFAOYSA-L |

SMILES canonique |

OP(=O)([O-])OP(=O)(O)[O-].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-chlorophenyl)-3-methyl-N-pyridin-3-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12731106.png)